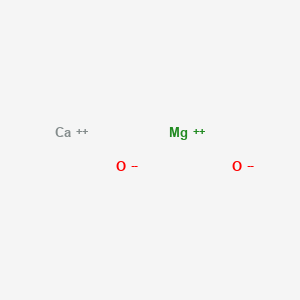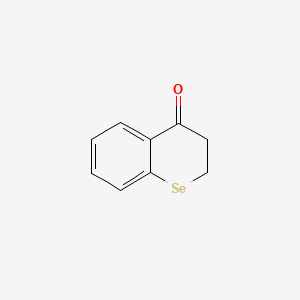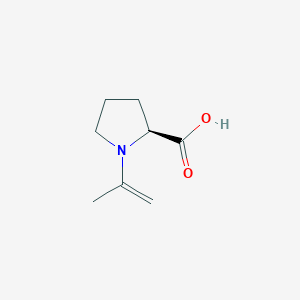![molecular formula C8H4Br3NO2S2 B13818971 Benzothiazole, 2-[(tribromomethyl)sulfonyl]- CAS No. 31274-42-7](/img/structure/B13818971.png)
Benzothiazole, 2-[(tribromomethyl)sulfonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tribromomesyl)benzothiazole is a chemical compound that belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tribromomesyl)benzothiazole typically involves the reaction of 2-aminothiophenol with tribromomethanesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of 2-(Tribromomesyl)benzothiazole follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with efficient mixing and temperature control systems.
化学反応の分析
Types of Reactions
2-(Tribromomesyl)benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The tribromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Cyclization Reactions: The benzothiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Cyclization Reactions: Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide) are used to facilitate cyclization.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, oxidized or reduced forms of the compound, and complex heterocyclic structures.
科学的研究の応用
2-(Tribromomesyl)benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
作用機序
The mechanism of action of 2-(Tribromomesyl)benzothiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase or other essential enzymes in bacteria, leading to antimicrobial effects. In cancer cells, it may interfere with cell cycle regulation or induce apoptosis.
類似化合物との比較
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
2-Mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.
2-Substituted Benzothiazoles: A broad class of compounds with diverse biological activities.
Uniqueness
2-(Tribromomesyl)benzothiazole is unique due to the presence of the tribromomethyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications, distinguishing it from other benzothiazole derivatives.
特性
CAS番号 |
31274-42-7 |
|---|---|
分子式 |
C8H4Br3NO2S2 |
分子量 |
450.0 g/mol |
IUPAC名 |
2-(tribromomethylsulfonyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H4Br3NO2S2/c9-8(10,11)16(13,14)7-12-5-3-1-2-4-6(5)15-7/h1-4H |
InChIキー |
NREKJIIPVVKRNO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)C(Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


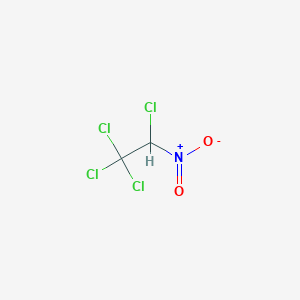
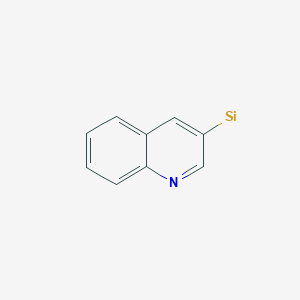

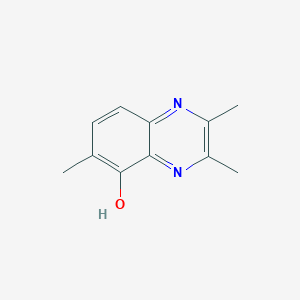
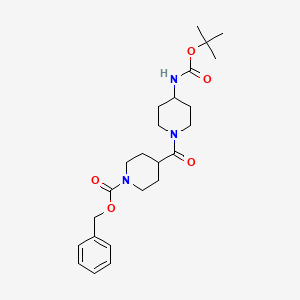
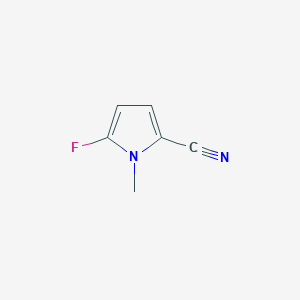
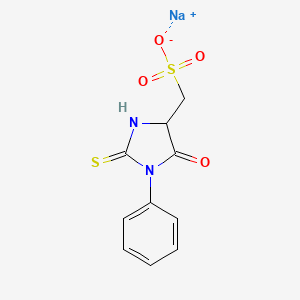
![3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate](/img/structure/B13818941.png)
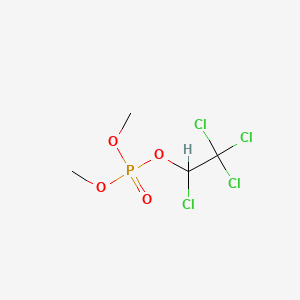
![(3A'R,5'S,6'S,6a'R)-6'-hydroxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole]-5'-carbaldehyde](/img/structure/B13818956.png)
